
1-Methylpiperidin-4-OL hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylpiperidin-4-OL hydrobromide is a chemical compound with the molecular formula C6H14BrNO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpiperidin-4-OL hydrobromide can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperidine with hydrobromic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to purification processes such as crystallization or distillation to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-Methylpiperidin-4-OL hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different piperidine derivatives.
Substitution: The hydrobromide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives .
Scientific Research Applications
1-Methylpiperidin-4-OL hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-methylpiperidin-4-OL hydrobromide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to act as antagonists of the CCR5 receptor, which plays a crucial role in the entry of HIV into host cells. By blocking this receptor, the compound can potentially inhibit the infection process .
Comparison with Similar Compounds
Piperidine: The parent compound of 1-methylpiperidin-4-OL hydrobromide.
4-Hydroxy-N-methylpiperidine: A closely related compound with similar chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrobromide salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
CAS No. |
32235-52-2 |
|---|---|
Molecular Formula |
C6H14BrNO |
Molecular Weight |
196.09 g/mol |
IUPAC Name |
1-methylpiperidin-4-ol;hydrobromide |
InChI |
InChI=1S/C6H13NO.BrH/c1-7-4-2-6(8)3-5-7;/h6,8H,2-5H2,1H3;1H |
InChI Key |
MQNVLJLGSFJQFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


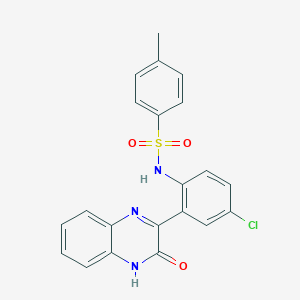
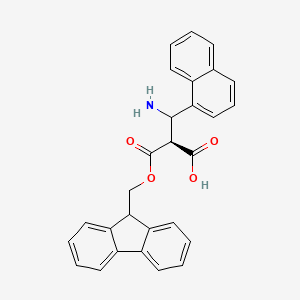
![2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B14117321.png)
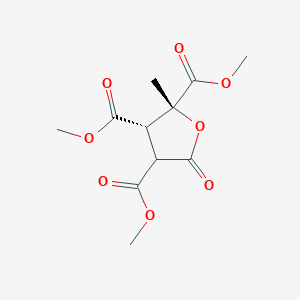
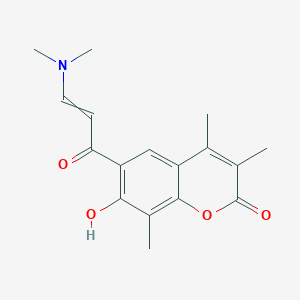

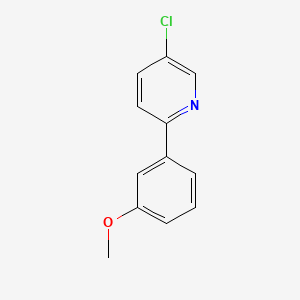
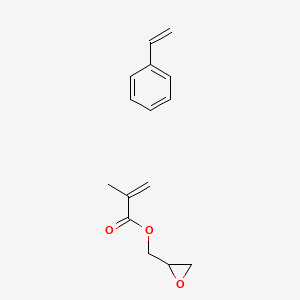
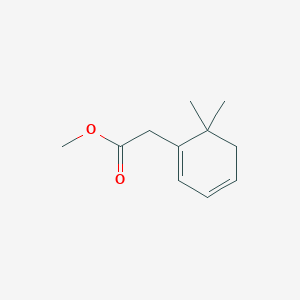
![7-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B14117361.png)

![Methyl 2',6'-dimethoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14117380.png)
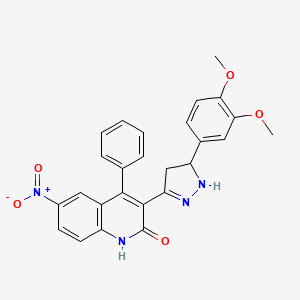
![2-[[2-[(3-Amino-2-hydroxy-4-phenylbutanoyl)amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14117391.png)
